molecular formula C8H10O4 B6159672 ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate CAS No. 184838-77-5

ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B6159672
CAS No.: 184838-77-5
M. Wt: 170.2
InChI Key:
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Description

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl diazoacetate with a suitable diene in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalyst and solvent, as well as the control of reaction temperature and pressure, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: The compound can be used to study enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,5S,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
  • Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

Uniqueness

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the oxirane ring fused to the cyclopropane ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable molecule for various applications.

Properties

CAS No.

184838-77-5

Molecular Formula

C8H10O4

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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